![molecular formula C23H18N2O2 B14622634 Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl- CAS No. 57892-21-4](/img/structure/B14622634.png)
Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is a complex organic compound characterized by a spiro linkage between an imidazolidine ring and an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- typically involves a multi-step process. One common method includes the use of propargyl alcohols as coupling partners in a Rh(III)-catalyzed efficient cascade annulation . This reaction is highly regioselective and allows for the construction of various spiro derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its distinctive spiro linkage, which can mimic certain biological structures.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- involves its interaction with specific molecular targets. The spiro linkage allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[imidazolidine-4,2’-[2H]indene]-2,5-dione
- Spiro[indeno[1,2-b]quinoxaline] derivatives
- Spiro[indolin]-2’-imines
Uniqueness
Spiro[imidazolidine-2,2’-[2H]indene]-1’,3’-dione, 1,3-diphenyl- is unique due to its specific spiro linkage and the presence of both imidazolidine and indene moieties. This combination provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
57892-21-4 |
|---|---|
Formule moléculaire |
C23H18N2O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,3-diphenylspiro[imidazolidine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C23H18N2O2/c26-21-19-13-7-8-14-20(19)22(27)23(21)24(17-9-3-1-4-10-17)15-16-25(23)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
CJLUGKREMKTDOB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2(N1C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
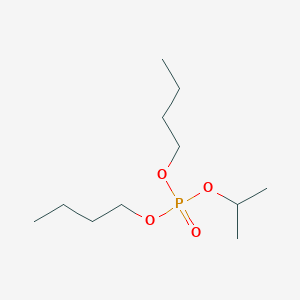
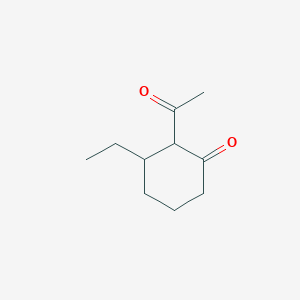
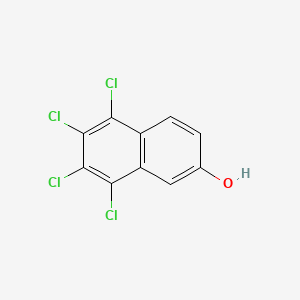
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
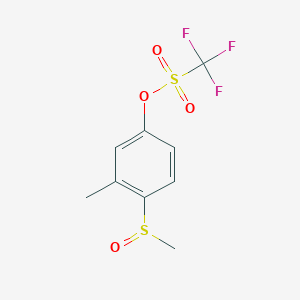
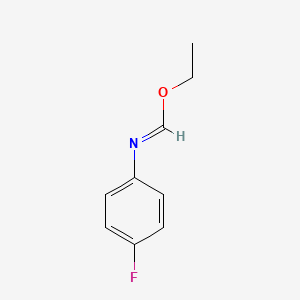
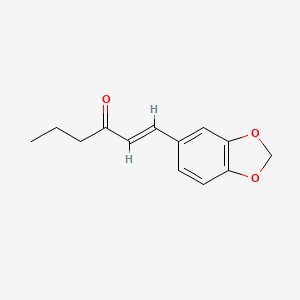
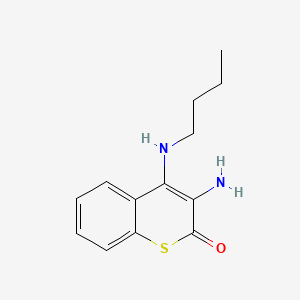
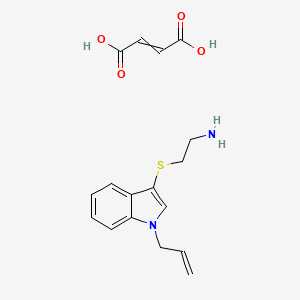
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
